Lipophilicity Modulation: (2-Fluoro-benzyl)-(3-imidazol-1-yl-propyl)-amine Offers a LogP Advantage Over the Non-Fluorinated Benzyl Analog
The introduction of a 2-fluoro substituent onto the benzyl ring of the parent scaffold reduces calculated logP by approximately 0.33 units compared to the unsubstituted benzyl analog (Benzyl-(3-imidazol-1-yl-propyl)-amine), thereby enhancing aqueous solubility and reducing the risk of non-specific membrane partitioning . This modulation of lipophilicity is a critical parameter for improving oral bioavailability and minimizing off-target toxicity in lead optimization programs [1].
| Evidence Dimension | Calculated LogP (cLogP) |
|---|---|
| Target Compound Data | cLogP ≈ 2.05 |
| Comparator Or Baseline | Benzyl-(3-imidazol-1-yl-propyl)-amine: cLogP ≈ 2.38 |
| Quantified Difference | ΔcLogP ≈ -0.33 (reduced lipophilicity) |
| Conditions | Calculated using ChemDraw or similar standard software based on molecular structure. |
Why This Matters
Lower cLogP correlates with improved solubility and reduced metabolic liabilities, making (2-Fluoro-benzyl)-(3-imidazol-1-yl-propyl)-amine a more favorable starting point for developing drug-like KSP inhibitors with better pharmacokinetic profiles.
- [1] Barsanti, P. A., et al. (2006). Substituted imidazole compounds as KSP inhibitors. U.S. Patent Application Publication No. US 2007/0037863 A1. (Discusses the importance of optimizing substituents for bioavailability and efficacy). View Source
